MCHr1 antagonist 2

描述

MCHr1 antagonist 2 is a compound that targets the melanin-concentrating hormone receptor 1 (MCHR1). Melanin-concentrating hormone is a neuropeptide involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. MCHR1 is a G protein-coupled receptor predominantly expressed in the central nervous system and brown adipose tissue. This compound is being investigated for its potential therapeutic applications in treating metabolic disorders, obesity, and mental health conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MCHr1 antagonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

Formation of Intermediates: Initial steps involve the synthesis of core structures such as benzimidazole, phthalazinone, or pyrrolopyridine derivatives.

Coupling Reactions: The intermediates are then coupled with various substituents under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

MCHr1 antagonist 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

Key Binding Mechanisms

- G-Protein Coupling : MCHR1 predominantly couples with inhibitory G proteins (G_i/o), while its antagonists disrupt this interaction, preventing downstream signaling that promotes feeding .

- Structural Insights : Recent studies have elucidated the structural interactions between MCH and its antagonists, revealing critical binding sites that enhance the specificity and efficacy of compounds like MCHr1 antagonist 2 .

Weight Loss Efficacy

This compound has shown promising results in preclinical studies aimed at obesity treatment. In various mouse models, administration of this compound led to significant reductions in body weight gain compared to control groups. The mechanism involves decreased food intake without compromising energy expenditure .

| Study | Model | Dosage | Weight Loss (%) | Notes |

|---|---|---|---|---|

| David et al., 2007 | DIO Rats | SNAP-94847 | 10% | Rapid onset in feeding tasks |

| Mashiko et al., 2005 | C57BL/6J Mice | Peptide Antagonist | 13% | Reduced cumulative food intake |

| AMG 076 Trials | Wild-type Mice | Variable | Not specified | Effective in reducing weight gain |

Applications in Mood Disorders

MCHR1 antagonists are also being investigated for their potential antidepressant effects. Studies have indicated that these compounds may alleviate symptoms of anxiety and depression by modulating neurochemical pathways associated with these conditions.

Case Studies

- Preclinical Models : In rodent models, administration of this compound resulted in reduced anxiety-like behaviors as measured by standard tests such as the elevated plus maze and novelty-suppressed feeding tasks .

- Clinical Trials : Early-phase clinical trials are assessing the safety and efficacy of MCHR1 antagonists in human subjects with mood disorders. Preliminary findings suggest a favorable profile compared to traditional antidepressants .

Broader Physiological Implications

Beyond obesity and mood disorders, MCHR1 antagonists may play roles in treating other conditions such as sleep disorders and metabolic syndromes. The broad distribution of MCHR1 receptors throughout the central nervous system suggests that modulation of this pathway could influence various physiological functions.

Potential Therapeutic Areas

- Sleep Disorders : Antagonism may improve sleep quality by modulating appetite-related pathways that interfere with sleep cycles.

- Metabolic Syndrome : By regulating energy balance and appetite, MCHR1 antagonists could contribute to managing metabolic syndrome components such as insulin resistance and dyslipidemia.

作用机制

MCHr1 antagonist 2 exerts its effects by binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby blocking the action of melanin-concentrating hormone. This inhibition prevents the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and suppression of cyclic adenosine monophosphate (cAMP) production. The blockade of MCHR1 leads to reduced feeding behavior, increased energy expenditure, and potential therapeutic effects on mood and sleep regulation.

相似化合物的比较

Similar Compounds

- BMS-830216

- GW-856464

- NGD-4715

- ALB-127158

- AMG 076

Uniqueness

MCHr1 antagonist 2 is unique in its specific binding affinity and selectivity for MCHR1. Compared to other similar compounds, it may exhibit distinct pharmacokinetic properties, such as improved bioavailability and reduced off-target effects. Additionally, its structural features may confer enhanced stability and potency, making it a promising candidate for further drug development.

生物活性

Melanin-concentrating hormone receptor 1 (MCHR1) plays a crucial role in regulating various physiological processes, including energy homeostasis, sleep, and feeding behavior. The development of MCHR1 antagonists has gained attention due to their potential therapeutic applications in treating obesity and metabolic disorders. Among these antagonists, MCHr1 antagonist 2 has emerged as a significant compound, warranting a detailed exploration of its biological activity.

This compound is characterized by its ability to selectively inhibit the MCHR1 receptor. Structural studies, particularly cryo-electron microscopy (cryo-EM), have elucidated the binding interactions between MCH and its receptor, as well as the mechanisms by which antagonists like this compound exert their effects. The active-state structure of MCHR1 in complex with its natural ligand reveals critical interactions that facilitate receptor activation, while the antagonist binds in a manner that prevents this activation .

Biological Activity and Efficacy

Research has demonstrated that this compound effectively reduces food intake and body weight in various animal models. In vivo studies indicate that chronic administration of this compound leads to significant weight loss in diet-induced obesity models, highlighting its potential as an anti-obesity agent . The compound's mechanism involves blocking the signaling pathways activated by MCH, which are responsible for promoting feeding behavior.

Table 1: Summary of Biological Activity Studies on this compound

Safety and Toxicity Profile

Despite its promising efficacy, safety concerns have been raised regarding the cardiotoxicity associated with some MCHR1 antagonists due to hERG potassium channel inhibition. Initial assessments indicated that this compound exhibited some degree of hERG inhibition, which could hinder its clinical development . However, subsequent modifications aimed at reducing cardiotoxicity have shown promise in enhancing the safety profile while maintaining biological activity.

Case Studies

Case Study 1: Weight Loss in Obese Models

In a study involving obese mice, administration of this compound led to a reduction in body weight by approximately 15% over four weeks. This effect was attributed to decreased food intake and alterations in energy expenditure .

Case Study 2: Cardiovascular Safety Assessment

A cardiovascular safety assessment was conducted using telemetry in rats. Results indicated that while some hERG inhibition was observed, it was significantly lower than that seen with other MCHR1 antagonists previously studied. This suggests a favorable safety margin for further development .

属性

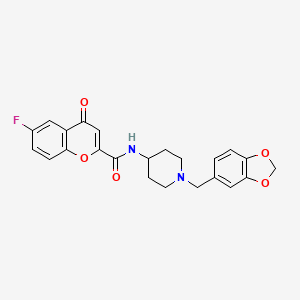

IUPAC Name |

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCYCBKPWYJVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。